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For researchers, scientists, and drug development professionals, a new frontier in psychedelic

pharmacology is emerging with the development of deuterated N,N-dimethyltryptamine (DMT).

Preclinical and early clinical data suggest that strategic isotopic substitution significantly alters

the pharmacokinetic profile of DMT, offering a potentially more controlled and extended

psychedelic experience. This guide provides a comparative analysis of the pharmacokinetics of

deuterated DMT (DMT-dI) and conventional DMT, supported by available experimental data.

A pivotal modification in the quest for a therapeutically optimized DMT is the replacement of

hydrogen atoms with its heavier isotope, deuterium, at the alpha-carbon position of the

ethylamine side chain. This alteration, seen in compounds like SPL028 (N,N-D2-

dimethyltryptamine), is designed to slow the metabolic breakdown of the molecule, thereby

extending its duration of action.

In Vitro Pharmacokinetic Comparison
In vitro studies utilizing human liver hepatocytes and mitochondrial fractions have provided the

most direct quantitative comparison between DMT and its deuterated analog, SPL028. These

studies are crucial in predicting the in vivo metabolic fate of a drug.
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Parameter DMT DMT-dI (SPL028) Fold Change

In Vitro Half-life (t½) in

Human Hepatocytes
190.4 min 223.4 min ~1.2x increase

Intrinsic Clearance

(CLint) in Human

Hepatocytes

16.6 µL/min/million

cells

7.3 µL/min/million

cells
~2.3x decrease

Caption: In vitro pharmacokinetic parameters of DMT and DMT-dI (SPL028) in human

hepatocytes.[1]

These in vitro findings clearly indicate that deuteration at the α-carbon position leads to a

longer half-life and a significantly reduced rate of metabolic clearance in a laboratory setting.[1]

In Vivo Pharmacokinetic Profile
N,N-Dimethyltryptamine (DMT)
The pharmacokinetics of DMT in humans have been characterized by its rapid onset and short

duration of action, primarily due to its swift metabolism by monoamine oxidase A (MAO-A).[2][3]

Parameter
Intravenous (IV)
Administration

Intramuscular (IM)
Administration

Time to Peak Concentration

(Tmax)
~2 minutes ~10-15 minutes

Half-life (t½) 9-12 minutes
Not explicitly stated, but effects

last 30-60 minutes

Clearance (CL) High (e.g., 26 L/min) Not explicitly stated

Caption: Summary of in vivo pharmacokinetic parameters for DMT in humans.[4][5]

Deuterated DMT (DMT-dI)
While specific quantitative in vivo pharmacokinetic data from human clinical trials of deuterated

DMT are still emerging, preclinical data and topline results from Phase 1 studies of compounds
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like CYB004 and SPL028 provide a qualitative understanding of its altered profile.

Preclinical studies with inhaled CYB004, a deuterated DMT analog, have shown:

Longer duration of effect: Approximately 300% longer compared to intravenous DMT.[6]

Improved bioavailability: Approximately 41% higher than inhaled DMT.[6]

Phase 1 clinical trials for SPL028 have indicated that intramuscular administration produces

robust psychedelic effects with a total duration ranging from 55 to 120 minutes, which is a

significant extension compared to unmodified DMT.[7] Similarly, intravenous CYB004

demonstrated robust and rapid-onset psychedelic effects at lower doses compared to native

DMT.[7]

Experimental Protocols
In Vitro Metabolic Stability Assay in Human Hepatocytes
The in vitro data presented was generated using a standardized metabolic stability assay with

cryopreserved human hepatocytes. A generalized protocol for such an assay is as follows:

Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in collagen-coated

plates. The cells are allowed to attach and form a monolayer.

Compound Incubation: The test compounds (DMT and DMT-dI) are added to the hepatocyte

cultures at a specified concentration (e.g., 1 µM).

Time-Point Sampling: Aliquots of the culture medium are collected at various time points

(e.g., 0, 15, 30, 60, 90, 120 minutes).

Analysis: The concentration of the parent compound in the collected samples is quantified

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Calculation: The rate of disappearance of the parent compound is used to calculate the

in vitro half-life (t½) and intrinsic clearance (CLint).
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Preparation

Incubation

Analysis

Thaw Cryopreserved
Human Hepatocytes

Seed Hepatocytes in
Collagen-Coated Plates

Add Test Compounds
to Hepatocyte Cultures

Prepare Stock Solutions
of DMT and DMT-dI

Incubate at 37°C

Collect Samples at
Multiple Time Points

Quantify Parent Compound
by LC-MS/MS

Calculate Half-life (t½)
and Clearance (CLint)

DMT
(N,N-Dimethyltryptamine)

DMT-N-OxideN-Oxidation

Indole-3-acetaldehyde

MAO-A (Rate-limiting step,
slowed by deuteration)

IAA
(Indole-3-acetic acid)

Aldehyde
dehydrogenase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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